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Core Abstract

C105SR is a novel, non-peptidic small-molecule inhibitor of cyclophilin D (CypD), a key
regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's
peptidyl-prolyl cis-trans isomerase (PPlase) activity, C105SR effectively prevents the opening
of the mPTP. This action is central to its protective effects against cellular damage, particularly
in the context of ischemia-reperfusion injury (IRI). In preclinical models of hepatic IRI, CLO5SR
has demonstrated significant efficacy in reducing hepatocyte necrosis and apoptosis,
positioning it as a promising therapeutic candidate for clinical development.

Mechanism of Action: Inhibition of the Mitochondrial
Permeability Transition Pore

The primary mechanism of action of C105SR is the inhibition of the mitochondrial permeability
transition pore (MPTP) through its interaction with cyclophilin D (CypD).[1][2] Under conditions
of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular
calcium levels and oxidative stress trigger the binding of CypD to components of the mPTP
complex. This interaction is believed to induce a conformational change that leads to the
opening of the pore.
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The sustained opening of the mPTP has several detrimental consequences for the cell,
including the dissipation of the mitochondrial membrane potential, uncoupling of oxidative
phosphorylation, ATP depletion, and mitochondrial swelling.[1] Ultimately, these events lead to
necrotic cell death. Additionally, the opening of the mPTP can lead to the release of pro-
apoptotic factors from the mitochondrial intermembrane space, further contributing to cellular
demise.

C105SR directly targets and inhibits the peptidyl-prolyl cis-trans isomerase (PPlase) activity of
CypD.[1][3] This inhibition prevents CypD from inducing the opening of the mPTP, thereby
preserving mitochondrial function and preventing the downstream cascade of events that lead
to cell death. This targeted action makes C105SR a potent mitoprotective agent.

Signaling Pathway of C105SR in Ischemia-
Reperfusion Injury
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Caption: Signaling pathway of C105SR in preventing ischemia-reperfusion induced cell death.
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Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of C105SR.

In Vitro Activity of C105SR
Assay IC50 / Effect
Inhibition of MPTP Opening 5 nM[3][4]

Inhibition of CypD PPlase Activity

Data not available in the public domain. For
comparison, the related compound C31 has an
IC50 of 0.23 + 0.04 pM.

Reduction of LDH Release (Cell Viability)

~75% reduction at 0.5 uM in AML-12 cells
subjected to hypoxia/reoxygenation.[3][4]

In Vivo Efficacy of CI05SR

Mouse model of hepatic ischemia-reperfusion

Model o
injury
] 50 mg/kg, subcutaneous injection, 24 hours
Dosing ]
prior to IRL.[3][4]
Protected mouse livers against the effects of
ischemia and reperfusion. Specific quantitative
Outcome

data on the reduction of necrotic and apoptotic

areas are not yet publicly available.

Experimental Protocols

Cyclophilin D PPlase Activity Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a

peptidyl-prolyl bond by CypD.

o Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-

nitroanilide. The protease a-chymotrypsin can only cleave the substrate when the Ala-Pro

bond is in the trans conformation, releasing p-nitroanilide which can be detected
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spectrophotometrically. CypD accelerates the conversion of the cis isomer to the trans
isomer, thus increasing the rate of p-nitroanilide release.

e Procedure:

o Recombinant human CypD is incubated with varying concentrations of CL05SR or a

vehicle control.
o The reaction is initiated by the addition of the substrate and a-chymotrypsin.
o The change in absorbance at 390 nm is monitored over time.

o The rate of reaction is calculated and compared between the C105SR-treated and control
groups to determine the IC50 value.

Mitochondrial Permeability Transition Pore (mPTP)
Opening Assay (Calcein/Cobalt Method)

This cell-based assay visually and quantitatively assesses the opening of the mPTP.

 Principle: Cells are loaded with Calcein AM, a fluorescent dye that enters all cellular
compartments, including mitochondria, where it is cleaved by esterases to become
fluorescent. CoCl2, a quencher of calcein fluorescence, is then added to the extracellular
medium. CoClI2 can enter the cytoplasm but not intact mitochondria. Therefore, in healthy
cells with a closed mPTP, only the mitochondria will fluoresce. If the mPTP opens, CoCI2
enters the mitochondria and quenches the calcein fluorescence.[5][6][7][8][9]

e Procedure:

o

Hepatocytes (e.g., AML-12 cell line) are seeded in a multi-well plate.

o

Cells are pre-incubated with C105SR or vehicle control.

[¢]

The cells are then subjected to hypoxia and reoxygenation to induce mPTP opening.

Cells are loaded with Calcein AM and CoCI2.

[e]
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o The fluorescence intensity is measured using a fluorescence microscope or plate reader. A
decrease in fluorescence intensity indicates mPTP opening.
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Caption: Experimental workflow for the calcein/cobalt mPTP opening assay.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury

This surgical model in mice is used to evaluate the in vivo efficacy of C105SR.

e Principle: A temporary blockage of blood flow to a portion of the liver (ischemia) is followed
by the restoration of blood flow (reperfusion). This process mimics the tissue damage that
occurs during various clinical scenarios, such as liver surgery and transplantation.

e Procedure:

Mice are anesthetized.

[¢]

o A midline laparotomy is performed to expose the liver.

o The portal vein and hepatic artery supplying the left and median lobes of the liver are
clamped to induce partial ischemia (typically for 60-90 minutes).[10][11][12]

o C105SR (50 mg/kg) or vehicle is administered subcutaneously 24 hours prior to the
surgery.[3][4]

o The clamp is removed to allow reperfusion.

o After a period of reperfusion (e.g., 6-24 hours), the animals are euthanized.

o Blood and liver tissue are collected for analysis.

o Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
are measured as markers of liver damage.

o Liver tissue is processed for histological analysis (e.g., H&E staining) to assess the extent
of necrosis and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).
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Caption: Experimental workflow for the in vivo mouse model of hepatic ischemia-reperfusion
injury.

Conclusion

C105SR represents a significant advancement in the development of small-molecule inhibitors
targeting mitochondrial dysfunction. Its potent and specific inhibition of cyclophilin D provides a
direct mechanism for preventing the opening of the mitochondrial permeability transition pore, a
critical event in the pathophysiology of ischemia-reperfusion injury. The preclinical data strongly
support its mitoprotective and hepatoprotective properties, making C105SR a compelling
candidate for further investigation as a therapeutic agent to mitigate liver damage in clinical
settings such as surgery and transplantation. Further studies are warranted to fully elucidate its
pharmacokinetic and pharmacodynamic profiles in larger animal models and eventually in
human clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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